

# AZD8154 in Asthma: A Comparative Analysis of PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8154   |           |
| Cat. No.:            | B10821542 | Get Quote |

In the landscape of novel therapeutic strategies for asthma, the inhibition of phosphoinositide 3-kinases (PI3Ks) has emerged as a promising avenue. Among the various isoforms of PI3K, the delta ( $\delta$ ) and gamma ( $\gamma$ ) isoforms are predominantly expressed in leukocytes and play crucial roles in the inflammatory cascades characteristic of asthma. This guide provides a comparative analysis of **AZD8154**, a dual PI3K $\gamma\delta$  inhibitor, against other PI3K inhibitors that have been investigated for respiratory diseases, with a focus on their performance in preclinical and clinical asthma models.

# Mechanism of Action: Targeting the PI3K Signaling Pathway

The PI3K signaling pathway is a critical regulator of various cellular processes in immune cells, including proliferation, survival, and migration. In asthma, the activation of PI3K in leukocytes contributes to airway inflammation, eosinophil and neutrophil recruitment, and airway hyperresponsiveness. **AZD8154** is an inhaled, potent, and selective dual inhibitor of PI3Ky and PI3K $\delta$  isoforms.[1][2] This dual inhibition is hypothesized to offer a synergistic advantage in modulating the immune response in asthma compared to single isoform inhibitors.[1]





Click to download full resolution via product page

Caption: PI3K Signaling Pathway in Asthma.





## **Comparative Efficacy of PI3K Inhibitors**

The efficacy of various PI3K inhibitors has been evaluated based on their isoform selectivity and their impact on key markers of asthma pathology in preclinical and clinical studies.

## **Isoform Selectivity**

A key differentiator among PI3K inhibitors is their selectivity for the different isoforms. **AZD8154** exhibits high potency against both PI3Ky and PI3K $\delta$ . A comparison of the half-maximal inhibitory concentration (IC50) values for **AZD8154** and other notable PI3K inhibitors is presented below.

| Inhibitor                   | PI3Kα IC50<br>(nM) | PI3Kβ IC50<br>(nM) | PI3Ky IC50<br>(nM) | PI3Kδ IC50<br>(nM) | Primary<br>Target(s) |
|-----------------------------|--------------------|--------------------|--------------------|--------------------|----------------------|
| AZD8154                     | 61[3][4]           | 1400               | 0.79               | 0.69               | γ, δ                 |
| Idelalisib                  | 8600               | 4000               | 2100               | 2.5                | δ                    |
| Duvelisib                   | 1602               | 85                 | 27                 | 2.5                | δ, γ                 |
| Copanlisib                  | 0.5                | 3.7                | 6.4                | 0.7                | Pan-Class I          |
| GSK2269557<br>(Nemiralisib) | >10000             | >10000             | 1400               | 6.2                | δ                    |

Note: IC50 values can vary between different assays and experimental conditions.

### **Preclinical Data in Asthma Models**

Preclinical studies, primarily in rodent models of allergic asthma, provide valuable insights into the potential therapeutic efficacy of these inhibitors.

AZD8154 has demonstrated significant efficacy in a rat model of ovalbumin (OVA)-induced allergic asthma. Intratracheal administration of AZD8154 led to a dose-dependent reduction in both eosinophil and neutrophil influx into the bronchoalveolar lavage fluid (BALF). In a rat inhaled lipopolysaccharide (LPS) model, AZD8154 showed a reduction in BALF neutrophil recruitment by 83% at a dose of 0.3 mg/kg and 51% at 0.1 mg/kg. Furthermore, a direct comparison in a rat asthma model showed that AZD8154 had a superior profile in reducing the



late asthmatic response and airway inflammation compared to the selective PI3K $\delta$  inhibitor, GSK2269557.

GSK2269557 (Nemiralisib), a selective PI3K $\delta$  inhibitor, has also been evaluated in preclinical models. While it showed a reduction in airway eosinophilia, the magnitude of this effect was less than that observed with **AZD8154** in a head-to-head comparison in a rat model.

Due to their primary development for oncology indications and associated toxicities, preclinical data for idelalisib and copanlisib in specific asthma models are less readily available in the public domain.

| Inhibitor  | Animal Model                                           | Key Findings                                                                                                                                       |
|------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| AZD8154    | Rat OVA-induced asthma                                 | Dose-dependent inhibition of eosinophil and neutrophil influx. Superior to GSK2269557 in reducing late asthmatic response and airway inflammation. |
| GSK2269557 | Rat OVA-induced asthma                                 | Reduced airway eosinophilia,<br>but to a lesser extent than<br>AZD8154.                                                                            |
| Duvelisib  | Not extensively reported in preclinical asthma models. |                                                                                                                                                    |
| Idelalisib | Not extensively reported in preclinical asthma models. | _                                                                                                                                                  |
| Copanlisib | Not extensively reported in preclinical asthma models. | _                                                                                                                                                  |

## **Clinical Development in Asthma**

The clinical development of PI3K inhibitors for asthma has been met with mixed results, highlighting the challenges of translating preclinical efficacy to human studies.



**AZD8154** has completed a Phase I clinical trial in healthy volunteers, where it demonstrated an acceptable safety profile and prolonged lung retention, supporting once-daily dosing.

Duvelisib was evaluated in a Phase IIa study in patients with mild allergic asthma. The study did not meet its primary endpoint; however, a clinical improvement in the late asthmatic response was observed at the highest dose tested (25 mg BID).

GSK2269557 (Nemiralisib) has been investigated in clinical trials for asthma and COPD. In a study involving patients with persistent, uncontrolled asthma, nemiralisib did not demonstrate a discernible difference in trough FEV1 from baseline compared to placebo.

Idelalisib and Copanlisib are approved for the treatment of certain hematological malignancies. Their development for asthma has been hampered by significant toxicities observed in oncology trials, which are generally considered unacceptable for a chronic inflammatory disease like asthma.

| Inhibitor  | Highest Phase of<br>Development in Asthma | Key Clinical Outcomes                                                                                          |
|------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| AZD8154    | Phase I                                   | Acceptable safety and PK profile in healthy volunteers.                                                        |
| Duvelisib  | Phase IIa                                 | Did not meet primary endpoint in mild allergic asthma, but showed some improvement in late asthmatic response. |
| GSK2269557 | Phase II                                  | Did not show significant improvement in FEV1 in uncontrolled asthma.                                           |
| Idelalisib | Not in active development for asthma      | Primarily developed for oncology; significant toxicity concerns.                                               |
| Copanlisib | Not in active development for asthma      | Primarily developed for oncology; significant toxicity concerns.                                               |



# Experimental Protocols Ovalbumin (OVA)-Induced Asthma Model in Rats

This model is widely used to mimic the allergic inflammation seen in asthma.







Click to download full resolution via product page

**Caption:** Ovalbumin-Induced Asthma Model Workflow.



#### Protocol:

- Sensitization: On days 0 and 14, rats are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum).
- Challenge: From days 21 to 23, rats are challenged with an aerosol of OVA for a specified duration each day.
- Treatment: The PI3K inhibitor (e.g., **AZD8154**) or vehicle is administered, often intratracheally, at a specific time point before the OVA challenge.
- Analysis: 24 to 72 hours after the final challenge, various endpoints are assessed. This
  includes collecting bronchoalveolar lavage fluid (BALF) to determine total and differential
  inflammatory cell counts (eosinophils, neutrophils). Lungs may also be collected for
  histological analysis of inflammation and mucus production. Airway hyperresponsiveness to
  a bronchoconstrictor agent can also be measured.

# Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay

This in vitro assay is used to assess the effect of inhibitors on cytokine release from human immune cells.

#### Protocol:

- PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood
  of healthy or asthmatic donors using density gradient centrifugation.
- Cell Culture and Stimulation: PBMCs are cultured in 96-well plates. To stimulate cytokine release, cells are treated with activating agents such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or lipopolysaccharide (LPS).
- Inhibitor Treatment: The PI3K inhibitor or vehicle is added to the cell cultures prior to or concurrently with the stimulating agent.
- Cytokine Measurement: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of various cytokines (e.g., IL-4, IL-5, IL-13, IFN-y)



is measured using techniques such as ELISA or multiplex bead arrays.

### Conclusion

**AZD8154**, as a dual PI3Kyδ inhibitor, demonstrates a promising preclinical profile for the treatment of asthma, showing potent and balanced inhibition of its target isoforms and superior efficacy in reducing airway inflammation in animal models compared to a selective PI3Kδ inhibitor. While clinical development for PI3K inhibitors in asthma has faced challenges, the targeted, inhaled delivery of a dual inhibitor like **AZD8154** may offer a more favorable therapeutic window by maximizing local efficacy in the lungs while minimizing systemic side effects. Further clinical investigation is warranted to determine the ultimate therapeutic potential of **AZD8154** in patients with asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8154 [openinnovation.astrazeneca.com]
- 4. AZD8154 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [AZD8154 in Asthma: A Comparative Analysis of PI3K Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#azd8154-vs-other-pi3k-inhibitors-in-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com